molecular formula C9H11NO3 B6159929 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid CAS No. 2229257-84-3

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid

Cat. No.: B6159929
CAS No.: 2229257-84-3
M. Wt: 181.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound features a cyclobutyl ring attached to an oxazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Attachment of the Oxazole Moiety: The oxazole ring is introduced through a cyclization reaction involving a nitrile and an aldehyde.

    Final Assembly:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid can be compared with similar compounds such as:

Properties

CAS No.

2229257-84-3

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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